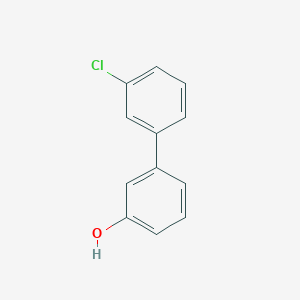

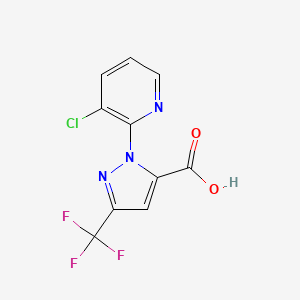

3-Chloro-6-phenyl-1,2,4-triazine

概要

説明

3-Chloro-6-phenyl-1,2,4-triazine is a type of triazine compound . Triazines are a class of nitrogen-containing heterocycles. They are known to play important roles in various fields due to their diverse biological activities .

Synthesis Analysis

The synthesis of 3-Chloro-6-phenyl-1,2,4-triazine involves nucleophilic substitution reactions . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 3-Chloro-6-phenyl-1,2,4-triazine can be analyzed using various techniques such as IR, NMR, and high-resolution mass spectra . The X-ray crystal structures of similar compounds have also been reported .Chemical Reactions Analysis

Triazines, including 3-Chloro-6-phenyl-1,2,4-triazine, have a weakly basic property. Their isomers have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-phenyl-1,2,4-triazine can be determined using various techniques. For instance, its melting point is 138-140 °C, and its density is 1.309 .科学的研究の応用

Synthesis of Other Triazines

Triazines, including 3-Chloro-6-phenyl-1,2,4-triazine, are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Biological Properties

Triazine derivatives, including 3-Chloro-6-phenyl-1,2,4-triazine, exhibit a broad range of biological activities. These include anti-bacterial, anti-fungal, anti-cancer, anti-malarial, anti-TB, as well as herbicidal effects .

Building Blocks for Biologically Important Molecules

Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules. Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Heterogeneous Catalysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .

Photocatalysis

Triazine and tetrazine systems, including 3-Chloro-6-phenyl-1,2,4-triazine, have been used in photocatalysis .

Separation and Storage

Triazine and tetrazine systems have been used in separation and storage applications .

Energy-Related Functions

Triazine and tetrazine systems have been used in energy-related functions .

Synthesis of Pyrrolo[2,1-f][1,2,4]triazine

Pyrrolo[2,1-f][1,2,4]triazine, a derivative of triazine, has been used in the treatment of Ebola and other emerging viruses. Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-[2,1-f][1,2,4]triazine C- nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

将来の方向性

作用機序

Target of Action

Triazine derivatives are known to interact with a variety of biological targets due to their high nitrogen content and chemical stability . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Mode of Action

The mode of action of 3-Chloro-6-phenyl-1,2,4-triazine involves its interaction with its targets through inverse electron-demand Diels–Alder reactions . In these reactions, π-deficient triazines and tetrazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct, as a result of a retro-Diels–Alder reaction and subsequent aromatization of the intermediate product .

Biochemical Pathways

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can affect various biochemical pathways, leading to their downstream effects.

Pharmacokinetics

The pharmacokinetics of triazine derivatives are generally influenced by their chemical structure, solubility, and stability .

Result of Action

Triazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-phenyl-1,2,4-triazine. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and reactivity . Furthermore, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .

特性

IUPAC Name |

3-chloro-6-phenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVMUJKVDQWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452550 | |

| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-phenyl-1,2,4-triazine | |

CAS RN |

73214-24-1 | |

| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)